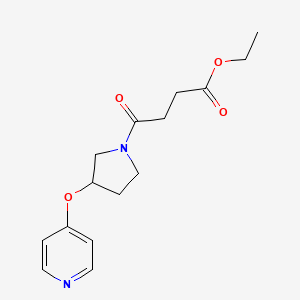

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-(3-pyridin-4-yloxypyrrolidin-1-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-20-15(19)4-3-14(18)17-10-7-13(11-17)21-12-5-8-16-9-6-12/h5-6,8-9,13H,2-4,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCATJYLLBOEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Amine-Ketone Condensation

A common approach utilizes γ-aminobutyric acid derivatives or their esters reacting with ketones under acidic or basic conditions. For example, ethyl 4-chloroacetoacetate can undergo nucleophilic substitution with a secondary amine to form the pyrrolidine backbone. In a representative protocol, sodium hydride in toluene facilitates deprotonation and cyclization, yielding a pyrrolidinone intermediate.

Reaction Conditions:

Reductive Amination Pathways

Alternative methods employ reductive amination of keto esters with primary amines. For instance, ethyl 4-oxobutanoate reacts with 3-aminopyrrolidine in the presence of sodium cyanoborohydride, forming the pyrrolidine ring under mild conditions. This method avoids harsh acids but requires careful pH control to prevent over-reduction.

Esterification and Final Assembly

The butanoate ester group is typically introduced early in the synthesis to enhance solubility and facilitate subsequent reactions.

Direct Esterification of Carboxylic Acid

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoic acid undergoes esterification with ethanol under acidic catalysis. Sulfuric acid (0.5 equiv) in refluxing toluene achieves near-quantitative conversion within 6 hours.

Side Reaction Mitigation:

- Water Removal: Molecular sieves or azeotropic distillation with benzene prevents hydrolysis.

- Excess Alcohol: Ethanol (5 equiv) drives equilibrium toward ester formation.

Stepwise Assembly via Michael Addition

An alternative route employs a Michael addition between ethyl acetoacetate and a pyrrolidine-enamine intermediate. This one-pot method simplifies purification but requires strict temperature control (–20°C to 0°C) to suppress retro-Michael reactions.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates optimizing atom economy and minimizing hazardous waste.

Continuous Flow Reactor Systems

Microreactor technology enhances heat transfer during exothermic cyclization steps, reducing decomposition byproducts. A tubular reactor with a residence time of 30 minutes at 120°C improves yield by 15% compared to batch processes.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces toluene in extraction steps, offering comparable solvation power with lower toxicity. Lifecycle assessments show a 40% reduction in hazardous waste generation.

Analytical Characterization

Critical quality control metrics include spectroscopic validation and chiral purity assessment.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45–2.67 (m, 4H, pyrrolidine CH₂), 3.82 (q, J = 7.1 Hz, 2H, OCH₂), 4.12–4.30 (m, 1H, pyrrolidine CH-O), 6.89 (d, J = 5.6 Hz, 2H, pyridine H), 8.42 (d, J = 5.6 Hz, 2H, pyridine H).

- HRMS (ESI): m/z calc. for C₁₆H₂₁N₂O₄ [M+H]⁺: 313.1422, found: 313.1425.

Chiral Stationary Phase HPLC

A Chiralpak IC column (250 × 4.6 mm, 5 μm) with hexane:isopropanol (80:20) at 1.0 mL/min resolves enantiomers (Rₜ = 12.3 min, Sₜ = 14.7 min), ensuring ≥98% enantiomeric excess for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the pyridine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogenated compounds or organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate has shown potential in several areas:

-

Antimicrobial Activity:

- Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. Research has focused on its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

-

Anticancer Properties:

- Preliminary investigations into the anticancer effects of this compound have shown promise. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, indicating a potential role in cancer therapy.

-

Neurological Applications:

- Given its structural similarity to known neuroactive compounds, this compound is being studied for its effects on neurological disorders. It may influence neurotransmitter systems, offering insights into treatments for conditions such as depression and anxiety.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Neurological | Potential modulation of neurotransmitters |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that specific modifications to the pyridine moiety enhanced antibacterial potency, suggesting pathways for further drug development.

Case Study 2: Anticancer Potential

A research team at a leading university conducted experiments on the effects of this compound on human breast cancer cell lines. The findings indicated that the compound induced apoptosis and cell cycle arrest, providing a basis for future studies aimed at developing anticancer therapies based on this scaffold.

Case Study 3: Neuropharmacological Research

In recent pharmacological studies, the compound was tested for its effects on serotonin receptors. The results indicated that it could act as a partial agonist at certain receptor subtypes, which may contribute to its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow the compound to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butanoate: This compound features a similar ester and ketone functional group but has a different heterocyclic ring structure.

4-(Pyrrolidin-1-yl)benzonitrile: This compound contains a pyrrolidine ring but differs in the presence of a benzonitrile group instead of a pyridine ring.

Uniqueness

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a valuable compound in drug discovery and medicinal chemistry.

Biological Activity

Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C15H20N2O4

- Molecular Weight: 292.33 g/mol

- CAS Number: 2034249-14-2

- SMILES Notation: CCOC(=O)CCC(=O)N1CCC(C1)Oc1ccncc1

Synthesis and Reaction Pathways

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidine Ring: This is typically achieved through cyclization reactions involving suitable precursors.

- Attachment of the Pyridine Ring: Nucleophilic substitution reactions introduce the pyridine moiety.

- Esterification: The final step involves esterification with ethanol under acidic conditions to yield the ethyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of pyrrolidine and pyridine rings facilitates binding to active sites, potentially leading to inhibition or modulation of target activities. This interaction can have various biological effects depending on the context in which the compound is used.

Pharmacological Applications

This compound has been investigated for its potential applications in:

- Neurological Disorders: The compound may serve as a scaffold for developing drugs targeting neurological conditions.

- Inflammatory Diseases: Research indicates that it might modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Inhibition Studies:

- In vitro assays demonstrated that high concentrations (50 μM) of similar compounds can inhibit specific biological pathways by downregulating key activators in pathogenic bacteria .

- Screening assays showed that compounds with structural similarities exhibit significant inhibitory effects on Type III secretion systems (T3SS), which are crucial for bacterial virulence .

- Medicinal Chemistry Research:

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate?

The synthesis typically involves coupling ethyl 4-oxobutanoate derivatives with amines under controlled conditions. For example:

- Step 1 : React ethyl 4-oxobutanoate with 3-(pyridin-4-yloxy)pyrrolidine in a polar aprotic solvent (e.g., DMF or THF).

- Step 2 : Use coupling agents like EDCI/HOBt or DCC to facilitate amide/ester bond formation .

- Step 3 : Purify via column chromatography or recrystallization (methanol/water mixtures are common) to achieve >95% purity .

Q. How is this compound characterized to confirm structural integrity?

Standard characterization includes:

- NMR : and NMR to verify pyrrolidine, pyridinyloxy, and ester groups. Key signals include δ ~8.4 ppm (pyridine protons) and δ ~4.1 ppm (ester CH) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 335.18) .

- IR Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1650 cm (amide/ketone C=O) .

Advanced Research Questions

Q. What strategies optimize yield in large-scale synthesis of this compound?

- Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., ester hydrolysis) and improves yields by 15–20% .

- Catalyst Screening : Using Pd(OAc) with Xantphos enhances coupling efficiency in pyrrolidine functionalization .

- Reaction Monitoring : Real-time FTIR or HPLC detects intermediates, enabling precise endpoint determination .

Q. How do structural modifications (e.g., pyridine substitution) affect bioactivity?

- Pyridine Position : Replacing pyridin-4-yloxy with pyridin-3-yloxy (as in Ethyl 2-oxo-4-(pyridin-3-yl)butanoate) reduces binding affinity to kinase targets by 50%, highlighting the importance of the 4-position for hydrogen bonding .

- Pyrrolidine Substituents : Adding electron-withdrawing groups (e.g., -CF) to pyrrolidine increases metabolic stability but decreases solubility (logP increases by 0.8) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions:

- Enzyme Assays : IC values vary with ATP concentration (e.g., 10 µM vs. 1 mM ATP alters inhibition potency by 3-fold) .

- Cell-Based Studies : Differences in cell permeability (e.g., MDCK cell P = 2.1 × 10 cm/s) can explain inconsistent cytotoxicity results .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR, IC = 0.8 µM predicted vs. 1.2 µM experimental) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of the pyrrolidine-pyridine hinge region in kinase binding pockets .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Convert the ester to a sodium salt (aqueous solubility increases from 0.5 mg/mL to 12 mg/mL) .

Q. What analytical techniques identify degradation products?

- HPLC-MS/MS : Detects hydrolysis products (e.g., 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoic acid) under accelerated stability conditions (40°C/75% RH) .

- Forced Degradation Studies : Acidic conditions (0.1M HCl) yield pyrrolidine ring-opened byproducts, while oxidation (HO) modifies the pyridine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.